dimethyl 4-(6-chloro-1,3-benzodioxol-5-yl)-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Dimethyl 4-(6-chloro-1,3-benzodioxol-5-yl)-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a 6-chloro-1,3-benzodioxole moiety attached to a dihydropyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4-(6-chloro-1,3-benzodioxol-5-yl)-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-chloro-1,3-benzodioxole-5-carbaldehyde with appropriate dihydropyridine precursors under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the dihydropyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(6-chloro-1,3-benzodioxol-5-yl)-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole moiety or the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce piperidine derivatives.
Scientific Research Applications
Dimethyl 4-(6-chloro-1,3-benzodioxol-5-yl)-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in cardiovascular diseases due to its structural similarity to known calcium channel blockers.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of dimethyl 4-(6-chloro-1,3-benzodioxol-5-yl)-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. In biological systems, it may act on calcium channels, modulating their activity and affecting cellular processes such as muscle contraction and neurotransmission. The compound’s effects are mediated through binding to the dihydropyridine receptor sites on the calcium channels, leading to altered calcium ion flux.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.
Amlodipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.
Felodipine: Similar in structure and function, used for managing high blood pressure.
Uniqueness
Dimethyl 4-(6-chloro-1,3-benzodioxol-5-yl)-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to the presence of the 6-chloro-1,3-benzodioxole moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
dimethyl 4-(6-chloro-1,3-benzodioxol-5-yl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO6/c1-21-15(19)9-5-18-6-10(16(20)22-2)14(9)8-3-12-13(4-11(8)17)24-7-23-12/h3-6,14,18H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZYPWLHFCUDFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C(C1C2=CC3=C(C=C2Cl)OCO3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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